N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Description
Properties
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2S/c19-15-10-13(3-4-16(15)20)22-17(24)12-5-7-23(8-6-12)18(25)21-11-14-2-1-9-26-14/h1-4,9-10,12H,5-8,11H2,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHUKVLWUIKENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide, also known by its CAS number 1226433-99-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 395.9 g/mol. The compound features a piperidine core substituted with a thiophenyl group and halogenated phenyl moieties, which are significant for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClFN₃O₂S |
| Molecular Weight | 395.9 g/mol |
| CAS Number | 1226433-99-3 |
Research indicates that compounds with piperidine and thiophene functionalities exhibit various biological activities, including:
- Antimicrobial Activity : Many piperidine derivatives have shown efficacy against bacterial strains, attributed to their ability to inhibit bacterial enzymes.
- Neurotransmitter Modulation : Certain derivatives may interact with dopamine and serotonin transporters, suggesting potential applications in treating neurological disorders.
- Anticancer Properties : Studies have indicated that similar compounds can induce apoptosis in cancer cells through various pathways.
Case Studies and Research Findings
- Antibacterial Activity : A study on piperidine derivatives demonstrated that modifications at the phenyl position significantly enhanced antibacterial potency. The IC50 values for synthesized compounds ranged from 0.63 µM to 6.28 µM, indicating strong enzyme inhibition compared to standard drugs .
- Neuropharmacological Evaluation : Research on related compounds has shown selective binding to dopamine transporters, which is crucial for developing treatments for conditions like schizophrenia and depression. Compounds with similar structures have been reported to exhibit favorable selectivity ratios .
- Antitumor Activity : In vitro studies involving analogs of N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine revealed significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis of Biological Activities
Q & A
Q. How should researchers design experiments to assess the compound’s permeability across the blood-brain barrier (BBB)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
